1,1,1-Trifluoroheptan-2-one
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Overview
Description
1,1,1-Trifluoroheptan-2-one is an organic compound with the molecular formula C7H11F3O. It is a ketone characterized by the presence of three fluorine atoms attached to the first carbon of the heptan-2-one structure. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoroheptan-2-one can be synthesized through the reaction of 6-bromohexanoyl chloride with trifluoroacetic anhydride. The reaction typically involves the following steps:
Preparation of 6-bromohexanoyl chloride: This intermediate is synthesized by reacting hexanoyl chloride with bromine.
Reaction with trifluoroacetic anhydride: The 6-bromohexanoyl chloride is then reacted with trifluoroacetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring efficient production.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoroheptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoroheptanoic acid.
Reduction: Formation of 1,1,1-trifluoroheptan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoroheptan-2-one has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoroheptan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting enzyme activity and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoroheptan-2-ol: A reduced form of 1,1,1-trifluoroheptan-2-one with an alcohol group instead of a ketone.
1,1,1-Trifluorohexan-2-one: A similar compound with one less carbon atom in the chain.
1,1,1-Trifluoropentan-2-one: Another similar compound with two fewer carbon atoms in the chain.
Uniqueness
This compound is unique due to its specific chain length and the presence of three fluorine atoms, which impart distinct chemical properties. These properties include increased lipophilicity, stability, and reactivity compared to its analogs. The compound’s unique structure makes it valuable in applications requiring specific reactivity and stability .
Properties
CAS No. |
453-41-8 |
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Molecular Formula |
C7H11F3O |
Molecular Weight |
168.16 g/mol |
IUPAC Name |
1,1,1-trifluoroheptan-2-one |
InChI |
InChI=1S/C7H11F3O/c1-2-3-4-5-6(11)7(8,9)10/h2-5H2,1H3 |
InChI Key |
IEERMGHTUVPIFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C(F)(F)F |
Origin of Product |
United States |
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